molecular formula C7H16Cl2O3Si B14283956 [3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane CAS No. 138763-34-5

[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane

Cat. No.: B14283956
CAS No.: 138763-34-5
M. Wt: 247.19 g/mol
InChI Key: RCDLLZAJRODPLJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .

Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .

Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .

Comparison with Similar Compounds

Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .

Properties

CAS No.

138763-34-5

Molecular Formula

C7H16Cl2O3Si

Molecular Weight

247.19 g/mol

IUPAC Name

[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane

InChI

InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3

InChI Key

RCDLLZAJRODPLJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC(CCl)CCl)(OC)OC

Origin of Product

United States

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